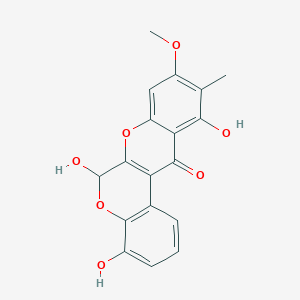

9-O-Methyl-4-hydroxyboeravinone B

概要

説明

9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring compound found in the roots of the plant Mirabilis jalapa, commonly known as the four o’clock flower. This compound belongs to the class of rotenoids, which are known for their diverse biological activities. The chemical formula of this compound is C18H14O7, and it has a molecular weight of 342.3 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-O-Methyl-4-hydroxyboeravinone B typically involves the extraction of the compound from the roots of Mirabilis jalapa. The roots are air-dried and then extracted with ethanol at room temperature. The ethanol extract is then subjected to column chromatography over silica gel, eluting with a mixture of petroleum ether, chloroform, acetone, and methanol to isolate the compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic organic chemistry may pave the way for more efficient industrial production methods in the future.

化学反応の分析

Types of Reactions

9-O-Methyl-4-hydroxyboeravinone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.

Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.

科学的研究の応用

Anticancer Activity

Research indicates that 9-O-Methyl-4-hydroxyboeravinone B exhibits cytotoxic effects against several cancer cell lines, notably A549 (lung cancer) and HeLa (cervical cancer) cells. In a study evaluating the components of Mirabilis himalaica, it was found that this compound contributed to the overall toxicity observed in these cell lines, suggesting a potential role as an anticancer agent .

Antifertility Effects

The antifertility properties of extracts from Mirabilis jalapa, which include this compound, have been documented in animal models. Specifically, studies on mice demonstrated that these extracts could induce antifertility effects, indicating a need for further investigation into their mechanisms and potential applications in reproductive health .

Case Studies

Quality Control and Standardization

The establishment of quality control measures for Tibetan medicines is critical for ensuring safety and efficacy. High-performance liquid chromatography (HPLC) has been employed to create fingerprints for active constituents, including this compound. This method allows for the qualitative and quantitative analysis of the compound across different samples, facilitating better standardization in clinical applications .

作用機序

The mechanism of action of 9-O-Methyl-4-hydroxyboeravinone B involves the inhibition of ribosome activity, which is essential for protein synthesis in cells. By inactivating ribosomes, the compound prevents the multiplication of viruses and the growth of cancer cells . The molecular targets and pathways involved include the inhibition of viral RNA replication and the induction of apoptosis in cancer cells.

類似化合物との比較

9-O-Methyl-4-hydroxyboeravinone B is unique among rotenoids due to its specific chemical structure and biological activities. Similar compounds include:

Mirabijalone B: Another rotenoid isolated from Mirabilis jalapa, known for its cytotoxic activity.

Boeravinone E: Exhibits selective activity against certain cancer cell lines.

6-Methoxyboeravinone C: Identified as an antifungal agent with activity against Candida albicans.

生物活性

9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring compound derived from the roots of Mirabilis jalapa, commonly known as the four o'clock flower. This compound belongs to the class of rotenoids, which are recognized for their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Chemical Formula : C18H14O7

- Molecular Weight : 342.3 g/mol

- Source : Isolated from Mirabilis jalapa

This compound exhibits several mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : The compound acts as an inhibitor of caspase-3, a critical enzyme in the apoptosis pathway, promoting programmed cell death in cancer cells.

- Cytotoxicity : It demonstrates significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

- Antiviral Activity : The compound has shown effectiveness against viruses such as the tobacco mosaic virus by inhibiting viral replication .

The biochemical properties of this compound highlight its potential therapeutic applications:

- Cellular Effects : The compound induces cell death in cancer cells while exhibiting minimal toxicity at lower doses in animal models .

- Metabolic Pathways : It interacts with enzymes regulating glycolipid metabolism, influencing levels of short-chain fatty acids and other metabolites.

- Transport and Distribution : The compound is transported within cells via specific transporters and binding proteins, targeting subcellular compartments like mitochondria and nuclei where it exerts its effects.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Study : A study demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity in A549 cells, with IC50 values indicating significant efficacy at lower concentrations.

- Antiviral Efficacy : Research highlighted the compound's ability to inhibit the tobacco mosaic virus, suggesting its potential application in antiviral therapies .

- Antifungal Properties : The antifungal activity of this compound was assessed against Candida albicans, showing promising results that warrant further investigation for therapeutic use .

特性

IUPAC Name |

4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLOGFXLFFWJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the presence of 9-O-Methyl-4-hydroxyboeravinone B in Mirabilis jalapa?

A1: this compound was identified as one of several rotenoids isolated from the roots of the Mirabilis jalapa plant. [] This research focused on characterizing the chemical structure of this compound alongside other rotenoids using techniques like HR-EI-MS, IR, UV, and NMR. []

Q2: Does this compound exhibit any biological activity?

A2: While the provided research [] doesn't delve into specific biological activities of this compound, it does highlight that another compound isolated in the same study, 1,2,3,4-tetrahydro-1-methylisoquinoline-7,8-diol, exhibited a 48% inhibition against HIV-1 reverse transcriptase at a concentration of 210 µg/ml. [] It's important to note that this information doesn't directly translate to the activity of this compound. Further research would be needed to determine its bioactivity and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。